N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide
Description
N-[2-(4-Chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a thiophene-based carboxamide derivative with a complex substitution pattern. Its core structure comprises a thiophene ring substituted at position 2 with a carboxamide group linked to a 2-(4-chlorophenyl)ethyl chain and at position 3 with an N-methylbenzenesulfonamido moiety. The compound’s molecular formula is C₁₉H₁₉ClN₂O₄S₂, with a calculated molar mass of 438.6 g/mol.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-[2-(4-chlorophenyl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-23(28(25,26)17-5-3-2-4-6-17)18-12-14-27-19(18)20(24)22-13-11-15-7-9-16(21)10-8-15/h2-10,12,14H,11,13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKNMNKOXWWVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NCCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the chlorophenyl and ethyl groups. Common synthetic methods include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfonamide Group: This step often involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.
Attachment of Chlorophenyl and Ethyl Groups: This can be done through various coupling reactions, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
a. Substituent Effects on Electronic Properties
- This compound exhibits dihedral angles of 13.53° between aromatic rings, similar to the furan analog 2NPFC (9.71°) .
- ’s compound (dual chloro groups) has a molar mass of 426.34 g/mol, suggesting higher hydrophobicity than the target compound .
- Methoxy Groups (): The 3,4-dimethoxyphenyl substituent introduces electron-donating effects, which may stabilize charge-transfer interactions in biological systems .
b. Hydrogen Bonding and Solubility
- The target compound’s sulfonamido group (-SO₂NH-) can act as both hydrogen bond donor and acceptor, enhancing solubility and target engagement.
- ’s compound forms weak C–H∙∙∙O/S interactions in crystal packing, while lacking classical hydrogen bonds. This may limit aqueous solubility compared to sulfonamido-containing analogs .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfonamide group, and a chlorophenyl moiety, which contribute to its unique biological properties. The molecular formula is , with a molecular weight of 368.87 g/mol.
Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.87 g/mol |
| Functional Groups | Thiophene, sulfonamide, chlorophenyl |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound is believed to inhibit certain enzyme activities and modulate various signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains, indicating its potential use as an antibacterial agent.
Anticancer Properties
Several studies have explored the anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways. For instance, in human cancer cell lines, treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Cancer Cell Line Study : In a recent investigation involving breast cancer cell lines (MCF-7), the compound demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM after 48 hours of treatment.
In Vitro Studies
- Cell Viability Assays : The compound was tested on multiple cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and normal fibroblasts. Results indicated selective cytotoxicity towards cancer cells while sparing normal cells.
- Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound led to an increase in early apoptotic cells, confirming its role in promoting apoptosis.
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the safety profile and efficacy of this compound. Tumor-bearing mice treated with the compound exhibited significant tumor regression compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
